![molecular formula C8H4F3NO3S B6611335 3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride CAS No. 2411308-56-8](/img/structure/B6611335.png)
3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride
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Description
3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (DIFOS) is an organofluorine compound that has been used in a variety of scientific and industrial applications. It is a white solid that is stable in air, and is soluble in many organic solvents. DIFOS has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used as a catalyst for organic reactions, and as a reagent for the detection of certain compounds.
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as our compound, have shown potential in antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives also possess anti-inflammatory properties . This makes them a potential candidate for the development of new anti-inflammatory drugs.
Anticancer Applications
Indole derivatives have shown promise in anticancer research . The specific mechanisms of action are still under investigation, but the presence of the indole nucleus in these compounds seems to play a key role.
Antioxidant Properties
The antioxidant properties of indole derivatives make them a potential candidate for the development of new antioxidant drugs .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial properties, which could be harnessed for the development of new antimicrobial drugs .
Synthesis of Difluorooxindoles
The compound “3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride” can be used in the synthesis of 3,3-difluoro-2-oxindoles through a robust and efficient palladium-catalyzed C–H difluoroalkylation . This process generates a broad range of difluorooxindoles from readily prepared starting materials .
properties
IUPAC Name |
3,3-difluoro-2-oxo-1H-indole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10)5-3-4(16(11,14)15)1-2-6(5)12-7(8)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNXLQFXMSSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)C(C(=O)N2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride |
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